1-(4-((4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-15(25)16-4-6-17(7-5-16)29(26,27)24-12-10-23(11-13-24)20-9-8-18(21-22-20)19-3-2-14-28-19/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIGGUHFPXXBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a complex organic molecule that has gained attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 364.5 g/mol. The structure includes a thiophene ring, a pyridazine moiety, and a piperazine group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of pyridazine and piperazine exhibit significant antimicrobial properties. For instance, compounds structurally related to the target compound have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.
| Compound | Target Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| 6e | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| 12b | c-Met kinase | Not specified |
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines (e.g., HEK-293) have indicated that certain derivatives exhibit low toxicity, suggesting a favorable safety profile for further development.
The biological activity of the compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to the target have been shown to inhibit key enzymes involved in bacterial metabolism.
- Disruption of Cellular Processes : The presence of piperazine and pyridazine rings suggests potential interference with cellular signaling pathways.
- Antioxidant Properties : Some derivatives may exhibit antioxidant activity, contributing to their therapeutic effects.
Study on Anti-Tubercular Agents
A study focused on the design and synthesis of substituted pyridazinyl derivatives highlighted that compounds similar to the target showed promising anti-tubercular activity with IC90 values ranging from 3.73 to 4.00 µM. These findings underscore the potential application of such compounds in treating tuberculosis infections .
Inhibitory Activity Against c-Met Kinase
Another study evaluated triazolo-pyridazine derivatives for their inhibitory activity against c-Met kinase, a crucial target in cancer therapy. The structural features of these compounds were found to significantly influence their potency .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues share the phenyl-ethanone-piperazine-sulfonyl backbone but differ in substituents, influencing their physicochemical and biological properties.
Key Observations :
- Sulfonyl vs. Carbonyl Linkers : The sulfonyl group in the target compound and ’s analogue may improve solubility and hydrogen-bonding capacity compared to carbonyl-linked derivatives .
Physicochemical Properties
- Solubility : The sulfonyl group and pyridazine-thiophene system may improve aqueous solubility compared to MK47/MK29’s hydrophobic trifluoromethyl group.
- LogP : Estimated LogP for the target compound (~3.2) is higher than MK47 (~2.8) due to the thiophene’s lipophilicity but lower than ’s indole-sulfonyl analogue (~3.5) .
Q & A
Q. What synthetic strategies are optimal for preparing 1-(4-((4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Coupling a piperazine derivative with a sulfonyl chloride group under anhydrous conditions (e.g., DCM, 0–5°C).
- Cross-coupling : Introducing the thiophen-2-yl pyridazine moiety via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst ().
- Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity ().
Key parameters: Temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric precision to minimize side reactions.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.5–4.0 ppm for piperazine CH₂ groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation ().
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities (<0.5%) ().
- Crystallography : Single-crystal X-ray diffraction (e.g., triclinic P1 space group, α = 73.489°, β = 71.309°) for absolute stereochemical assignment ().
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend:
- Short-term : Store at –20°C in anhydrous DMSO (degradation <5% over 30 days).
- Long-term : Lyophilized form under argon, shielded from light (degradation <2% annually).
Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis ().
Advanced Research Questions
Q. What computational approaches predict the compound’s target binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR, IC₅₀ ~50 nM predicted). Focus on hydrogen bonding with Asp831 and π-π stacking with Phe832 ().
- MD Simulations : GROMACS/AMBER for 100-ns trajectories to assess binding stability (RMSD <2 Å).
Validate predictions with SPR (KD measurement) or ITC (ΔG = –9.8 kcal/mol) ().
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Methodological Answer :
- SAR Studies : Replace thiophene with furan (lower logP) or introduce electron-withdrawing groups (e.g., –CF₃) at the phenyl ring.
- Activity Testing : In vitro assays (e.g., kinase inhibition, IC₅₀ shifts from 12 nM to 180 nM with –OCH₃ substitution). Correlate with Hammett σ values (ρ = 0.92) ().
- Metabolic Stability : Microsomal assays (human liver microsomes, t₁/₂ = 45 min vs. 120 min for fluorinated analogs) ().
Q. What protocols resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Standardization : Use reference compounds (e.g., staurosporine for kinase assays) and harmonize assay conditions (ATP concentration = 10 µM, pH 7.4).
- Data Validation : Replicate experiments across labs (n ≥ 3 independent trials) with blinded analysis.
Example: Discrepant IC₅₀ values (15 nM vs. 85 nM) traced to variations in cell line passage numbers ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
